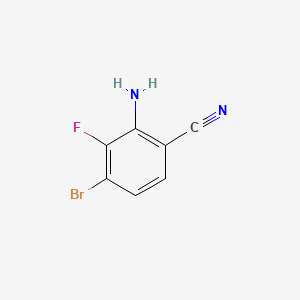

2-Amino-4-bromo-3-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-amino-4-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLJOBZPUMLBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-3-fluorobenzonitrile, followed by reduction to introduce the amino group. The reaction conditions often include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Reduction: Employing reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid to convert the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-fluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-4-bromo-3-fluorobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It is employed in the creation of novel materials with specific electronic or optical properties.

Biological Studies: Researchers use it to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism by which 2-Amino-4-bromo-3-fluorobenzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

6-Amino-3-bromo-2-fluorobenzonitrile

Such changes can impact solubility and biological target interactions. Zhao et al. (2013) highlight its use in organic synthesis, suggesting positional isomerism influences reaction pathways and product selectivity .

Halogen Substitution: Bromine vs. Chlorine

4-Amino-2-chloro-3-fluorobenzonitrile

Replacing bromine with chlorine (C₇H₄ClFN₂) reduces steric bulk and electronic polarizability. Chlorine’s weaker leaving-group ability compared to bromine diminishes reactivity in nucleophilic substitutions, making the brominated analog preferable in Suzuki-Miyaura couplings .

Functional Group Additions: Methoxy and Methyl Derivatives

2-Amino-4-chloro-5-methoxybenzonitrile

The addition of a methoxy (-OCH₃) group at position 5 (C₈H₇ClN₂O) introduces electron-donating effects, enhancing solubility in polar solvents. However, methoxy groups may reduce metabolic stability in drug candidates due to susceptibility to demethylation .

4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile

Multi-Halogenated and Aniline Derivatives

3-Bromo-5-fluoro-4-iodoaniline

Replacing the nitrile (-CN) with an amine (-NH₂) and adding iodine (C₆H₄BrFINO) drastically alters properties. Iodine’s polarizability enhances halogen-bonding interactions, while the aniline group increases basicity, making this compound suitable for coordination chemistry .

Data Table: Comparative Analysis of Benzonitrile Derivatives

Key Findings and Implications

Halogen Effects: Bromine’s superior leaving-group ability makes this compound more reactive than its chloro analogs in cross-coupling reactions .

Positional Isomerism: The amino group’s position (2 vs. 6) affects hydrogen-bonding networks and solubility, critical for drug formulation .

Steric and Electronic Modulation : Methoxy and methyl groups introduce steric and electronic changes, influencing reaction rates and metabolic stability .

Purity Challenges : Multi-halogenated compounds like 3-Bromo-5-fluoro-4-iodoaniline exhibit lower purity (95%), likely due to synthetic complexity .

Biological Activity

2-Amino-4-bromo-3-fluorobenzonitrile (CAS Number: 1820620-31-2) is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group, a bromine atom at the 4-position, and a fluorine atom at the 3-position of the benzene ring, confers distinct biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer potential, supported by relevant data and case studies.

Molecular Formula: C7H4BrFN2

Molecular Weight: 202.02 g/mol

Structure:

- Amino group (–NH2) at the 2-position

- Bromine (Br) at the 4-position

- Fluorine (F) at the 3-position

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, which can be categorized into several key areas:

-

Enzyme Inhibition

- The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This characteristic suggests its utility in developing enzyme inhibitors for therapeutic applications.

-

Antimicrobial Properties

- Preliminary studies have demonstrated that derivatives of this compound exhibit effectiveness against certain bacterial strains. The presence of halogen atoms enhances its interaction with microbial targets.

- Anticancer Activity

Data Table: Biological Activities of this compound

Case Studies and Research Findings

-

Enzyme Interaction Studies

- A study highlighted the enzyme inhibition capabilities of related compounds, where the amino group facilitated binding to target enzymes, leading to a measurable decrease in enzymatic activity.

-

Antimicrobial Efficacy

- A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. This indicates its potential as an antimicrobial agent.

- Anticancer Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-bromo-3-fluorobenzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination of a benzoic acid or benzonitrile precursor. For example:

Halogenation : Bromination at the 4-position can be achieved using Br₂ in the presence of FeBr₃ as a catalyst, while fluorination at the 3-position may require a Balz-Schiemann reaction (using diazonium salts and HF sources).

Amination : Introduction of the amino group at the 2-position can be performed via nucleophilic substitution or catalytic hydrogenation of a nitro intermediate.

- Optimization : Reaction temperature, stoichiometry of reagents (e.g., Br₂:substrate ratio), and solvent polarity (e.g., DMF vs. THF) significantly impact yield. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chemical shifts for NH₂ at ~5 ppm, Br and F deshielding effects).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 215.0).

- Infrared Spectroscopy : IR identifies functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

- Elemental Analysis : Ensures correct C, H, N, Br, and F ratios.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and crystal packing. For example:

- ORTEP-III Software : Visualizes thermal ellipsoids and confirms substituent positions (e.g., Br at 4-position vs. 5-position) .

- Data Interpretation : Anomalies in bond lengths (e.g., C-Br ~1.90 Å) or angles (e.g., C-F-C ~120°) may indicate steric or electronic distortions.

- Validation : Compare experimental data with DFT-computed structures to resolve discrepancies .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, a missing NH₂ signal in NMR may require deuterium exchange or HSQC experiments.

- Isotopic Labeling : Use ¹⁵N or ¹⁹F labeling to trace ambiguous peaks.

- Iterative Refinement : Adjust synthetic protocols (e.g., purification steps) to eliminate impurities that skew spectral data .

Q. How can this compound serve as a scaffold in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with Cl or CF₃) to enhance bioactivity.

- Enzyme Binding Studies : Docking simulations (AutoDock Vina) predict interactions with targets like kinases or antimicrobial enzymes.

- In Vitro Assays : Test derivatives for antimicrobial activity (e.g., against E. coli via MIC assays) or enzyme inhibition (e.g., fluorescence-based protease assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.